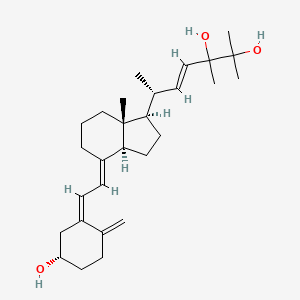

24, 25-Dihydroxy VD2

Vue d'ensemble

Description

La 24,25-Dihydroxy vitamine D2 est un métabolite hydroxylé de la vitamine D2, également connue sous le nom d’ergocalciférol. Ce composé est un analogue synthétique de la vitamine D et joue un rôle dans la régulation du métabolisme du calcium et du phosphate dans l’organisme. Elle est formée par l’hydroxylation de la vitamine D2 aux positions 24 et 25, ce qui donne un composé structurellement similaire à d’autres formes hydroxylées de la vitamine D, comme la 1,25-dihydroxy vitamine D3 .

Mécanisme D'action

Le mécanisme d’action de la 24,25-Dihydroxy vitamine D2 implique son interaction avec des récepteurs et des enzymes spécifiques dans l’organisme. On pense qu’elle exerce ses effets par la régulation de l’homéostasie du calcium et du phosphate. Le composé se lie au récepteur de la vitamine D (VDR), qui forme ensuite un complexe avec le récepteur X rétinoïde (RXR). Ce complexe agit comme un facteur de transcription, régulant l’expression des gènes impliqués dans le métabolisme du calcium et du phosphate .

Composés similaires :

1,25-Dihydroxy vitamine D3 : La forme active de la vitamine D3, connue pour ses effets puissants sur le métabolisme du calcium et du phosphate.

25-Hydroxy vitamine D2 : Un précurseur de la 24,25-Dihydroxy vitamine D2, impliqué dans les étapes initiales du métabolisme de la vitamine D.

24,25-Dihydroxy vitamine D3 : Une forme hydroxylée de la vitamine D3, similaire en structure et en fonction à la 24,25-Dihydroxy vitamine D2.

Unicité : La 24,25-Dihydroxy vitamine D2 est unique en son genre par son modèle d’hydroxylation spécifique, qui la distingue des autres formes hydroxylées de la vitamine D. Cette structure unique peut conférer des activités biologiques et un potentiel thérapeutique spécifiques qui sont distincts de ceux des autres métabolites de la vitamine D .

Analyse Biochimique

Biochemical Properties

24, 25-Dihydroxy VD2 is involved in several biochemical reactions, primarily related to calcium and phosphorus homeostasis. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 25-hydroxyvitamin D-1α-hydroxylase, which is responsible for converting 25-hydroxyvitamin D to its active form, 1α,25-dihydroxyvitamin D . Additionally, this compound interacts with the enzyme 25-hydroxyvitamin D-24-hydroxylase, which catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position . These interactions are crucial for maintaining the balance of active and inactive forms of Vitamin D in the body.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of calcium and phosphorus absorption in intestinal cells, mobilization of calcium from bones, and renal reabsorption of these minerals . These effects are mediated through its interaction with the Vitamin D receptor (VDR), which is involved in the transcriptional regulation of target genes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, this compound forms a complex that interacts with specific DNA sequences, leading to the transcriptional activation or repression of target genes . This process is essential for the regulation of calcium and phosphorus homeostasis. Additionally, this compound can inhibit or activate various enzymes involved in Vitamin D metabolism, further influencing its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C, protected from light, and stored under nitrogen . Its activity can decrease over time, especially when exposed to light or higher temperatures. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on calcium and phosphorus metabolism, although its potency may diminish with prolonged storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively regulate calcium and phosphorus homeostasis without causing adverse effects. At higher doses, it may lead to toxic effects such as hypercalcemia and hyperphosphatemia . Studies in hypophosphatemic mice have shown that this compound can increase bone formation in a dose-dependent manner without inducing excessive bone resorption . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to Vitamin D metabolism. It is synthesized from 25-hydroxyvitamin D through the action of 25-hydroxyvitamin D-24-hydroxylase . This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position, leading to the formation of this compound. This compound can further undergo metabolic transformations, including hydroxylation and oxidation, to produce other metabolites such as 1,24,25-trihydroxyvitamin D . These metabolic pathways are essential for maintaining the balance of active and inactive forms of Vitamin D in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported in the bloodstream bound to Vitamin D binding protein (DBP) and, to a lesser extent, albumin . Within cells, it can interact with intracellular transporters that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues are influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with enzymes involved in Vitamin D metabolism . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and targeting signals that direct it to the mitochondria . This localization is essential for its role in regulating calcium and phosphorus homeostasis and other cellular processes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 24,25-Dihydroxy vitamine D2 implique généralement l’hydroxylation de la vitamine D2. Ce processus peut être réalisé par diverses réactions chimiques, notamment l’utilisation d’agents hydroxylants spécifiques et de catalyseurs. Une méthode courante implique l’utilisation de la chromatographie liquide haute performance (HPLC) pour séparer et purifier le produit hydroxylé .

Méthodes de production industrielle : Dans les milieux industriels, la production de la 24,25-Dihydroxy vitamine D2 peut impliquer une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent l’utilisation de techniques chromatographiques avancées et de spectrométrie de masse pour surveiller et contrôler la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 24,25-Dihydroxy vitamine D2 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à son métabolisme et à son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la 24,25-Dihydroxy vitamine D2.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réduire le composé.

Substitution : Les réactions de substitution peuvent impliquer l’utilisation d’agents halogénants ou d’autres nucléophiles pour introduire de nouveaux groupes fonctionnels.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés de la 24,25-Dihydroxy vitamine D2, qui peuvent avoir des activités biologiques et des applications différentes .

4. Applications de la recherche scientifique

La 24,25-Dihydroxy vitamine D2 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour la quantification et l’analyse des métabolites de la vitamine D.

Biologie : Étudiée pour son rôle dans le métabolisme du calcium et du phosphate et ses effets sur la santé osseuse.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de la carence en vitamine D et des troubles associés.

Industrie : Utilisée dans le développement de suppléments de vitamine D et d’aliments enrichis

Applications De Recherche Scientifique

24,25-Dihydroxy vitamin D2 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of vitamin D metabolites.

Biology: Studied for its role in calcium and phosphate metabolism and its effects on bone health.

Medicine: Investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.

Industry: Utilized in the development of vitamin D supplements and fortified foods

Comparaison Avec Des Composés Similaires

1,25-Dihydroxy vitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.

25-Hydroxy vitamin D2: A precursor to 24,25-Dihydroxy vitamin D2, involved in the initial steps of vitamin D metabolism.

24,25-Dihydroxy vitamin D3: A hydroxylated form of vitamin D3, similar in structure and function to 24,25-Dihydroxy vitamin D2.

Uniqueness: 24,25-Dihydroxy vitamin D2 is unique in its specific hydroxylation pattern, which distinguishes it from other hydroxylated forms of vitamin D. This unique structure may confer specific biological activities and therapeutic potential that are distinct from other vitamin D metabolites .

Propriétés

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

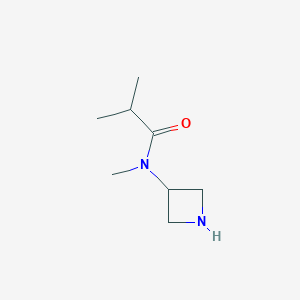

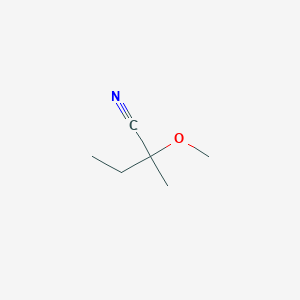

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?

A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)

![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)